molecular formula C9H10O4S B13817798 Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)

Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)

Cat. No.: B13817798
M. Wt: 214.24 g/mol
InChI Key: GDLTTWIPUMIFIG-UHFFFAOYSA-N
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Description

Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) is a chemical compound with the molecular formula C9H10O4S It is known for its unique structure, which includes a thioether linkage and two hydroxyl groups on a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) typically involves the reaction of 2,5-dihydroxy-4-methylthiophenol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioether linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the thioether linkage can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups and thioether linkage make it a suitable candidate for probing biochemical reactions .

Medicine

Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) involves its interaction with molecular targets through its hydroxyl and thioether groups. These functional groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. The compound can modulate enzymatic activity, alter metabolic pathways, and interact with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [(2,5-dihydroxyphenyl)thio]-(9CI)
  • Acetic acid, [(2,5-dihydroxy-4-ethylphenyl)thio]-(9CI)
  • Acetic acid, [(2,5-dihydroxy-4-methoxyphenyl)thio]-(9CI)

Uniqueness

Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

2-(2,5-dihydroxy-4-methylphenyl)sulfanylacetic acid

InChI

InChI=1S/C9H10O4S/c1-5-2-7(11)8(3-6(5)10)14-4-9(12)13/h2-3,10-11H,4H2,1H3,(H,12,13)

InChI Key

GDLTTWIPUMIFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)SCC(=O)O)O

Origin of Product

United States

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